
Oxovanadium--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxovanadium–hydrogen chloride (1/1) is a coordination compound that features vanadium in its +4 oxidation state, coordinated to an oxo ligand and a chloride ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxovanadium–hydrogen chloride (1/1) typically involves the reaction of vanadium(IV) oxide sulfate with hydrochloric acid. The reaction proceeds as follows:
VOSO4+2HCl→VOCl2+H2SO4
The resulting oxovanadium dichloride can then be purified through recrystallization.
Industrial Production Methods: Industrial production of oxovanadium–hydrogen chloride (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the concentration of reactants, temperature, and reaction time.
Types of Reactions:
Oxidation: Oxovanadium–hydrogen chloride (1/1) can undergo oxidation to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The chloride ligand can be substituted with other ligands, such as water, amines, or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Formation of vanadium(V) oxo compounds.
Reduction: Formation of vanadium(III) or vanadium(II) compounds.
Substitution: Formation of various vanadium complexes with different ligands.
科学的研究の応用
Oxovanadium–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biology: Investigated for its potential as an insulin-mimetic agent, showing promise in the treatment of diabetes.
Medicine: Studied for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of advanced materials, such as vanadium-based batteries and electronic devices.
作用機序
The mechanism of action of oxovanadium–hydrogen chloride (1/1) involves its ability to interact with various molecular targets and pathways:
Catalysis: Acts as a Lewis acid, facilitating the activation of substrates in catalytic cycles.
Biological Activity: Mimics the action of insulin by activating insulin receptor pathways, leading to glucose uptake in cells.
Anticancer Activity: Induces apoptosis in cancer cells through the mitochondrial-dependent pathway, involving the activation of caspases and the release of cytochrome c.
類似化合物との比較
Oxovanadium(IV) sulfate: Another vanadium(IV) compound with similar oxidation and reduction properties.
Oxovanadium(IV) acetylacetonate: A vanadium(IV) complex with different ligands, used in similar catalytic applications.
Vanadyl(IV) acetylacetonate: A widely studied vanadium(IV) compound with applications in catalysis and materials science.
Uniqueness: Oxovanadium–hydrogen chloride (1/1) is unique due to its specific coordination environment and the presence of chloride as a ligand. This gives it distinct reactivity and stability compared to other oxovanadium compounds. Its ability to undergo ligand substitution reactions also makes it versatile for various applications.
特性
CAS番号 |
13520-87-1 |
|---|---|
分子式 |
ClHOV |
分子量 |
103.40 g/mol |
IUPAC名 |
oxovanadium;hydrochloride |
InChI |
InChI=1S/ClH.O.V/h1H;; |
InChIキー |
MGJGTOVYGYYQJJ-UHFFFAOYSA-N |
正規SMILES |
O=[V].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


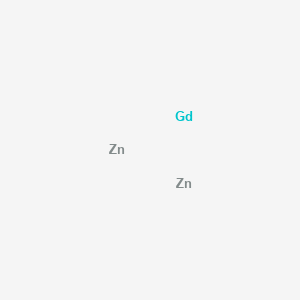
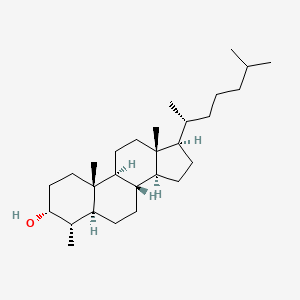


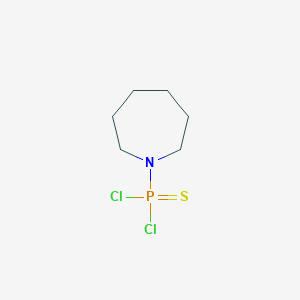
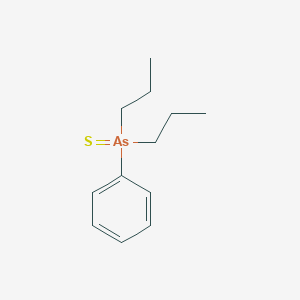
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)
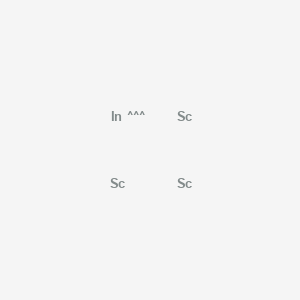

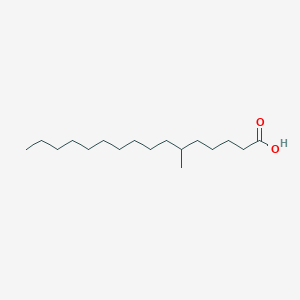
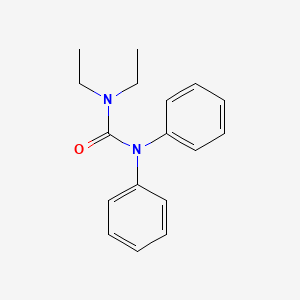
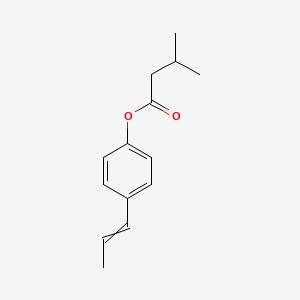
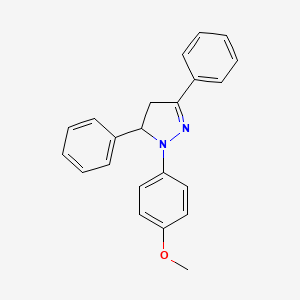
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
